Cyprofuram
Overview
Description
Cyprofuram is a systemic fungicide that was primarily used to control Oomycetes, such as downy mildew and late blight, on various crops including vines, potatoes, and vegetables . It is a chiral molecule with the chemical formula C₁₄H₁₄ClNO₃ and a molecular weight of 279.72 g/mol . Despite its effectiveness, this compound is now considered obsolete and is no longer approved for use in many countries .
Preparation Methods
The synthesis of Cyprofuram involves the reaction of 3-chlorophenyl isocyanate with tetrahydro-2-oxo-3-furanyl cyclopropanecarboxylate The reaction typically occurs under controlled conditions to ensure the formation of the desired product
Chemical Reactions Analysis
Cyprofuram undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly involving the chlorine atom on the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyprofuram has been used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studying its effects on fungal pathogens and understanding the mechanisms of fungicide resistance.
Medicine: Investigating its potential as a lead compound for developing new antifungal agents.
Industry: Used in the agricultural sector for controlling fungal diseases in crops.
Mechanism of Action
Cyprofuram exerts its fungicidal effects by inhibiting the synthesis of nucleic acids in fungal cells . It specifically targets the RNA synthesis pathway, leading to the disruption of essential cellular processes in the fungi. This inhibition is more pronounced in sensitive strains of fungi, while resistant strains show limited inhibition .
Comparison with Similar Compounds
Cyprofuram is structurally related to other systemic fungicides such as metalaxyl and metolachlor . While all three compounds inhibit nucleic acid synthesis, this compound has a unique dual mode of action that includes direct effects on the plasma membrane of fungal cells . This dual action may contribute to its effectiveness against certain resistant strains of fungi.
Similar Compounds
Metalaxyl: Another systemic fungicide that inhibits nucleic acid synthesis.
Metolachlor: A herbicide with antifungal properties that also inhibits nucleic acid synthesis.
This compound’s unique combination of nucleic acid synthesis inhibition and plasma membrane disruption sets it apart from these related compounds.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUZYJEQBXUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867831 | |
Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69581-33-5 | |
Record name | Cyprofuram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69581-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyprofuram [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069581335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.298 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cyprofuram and what is its mode of action?
A1: this compound is a systemic fungicide belonging to the acylalanine chemical class, similar to Metalaxyl. [, , ] While its precise mechanism of action remains unclear, studies suggest it targets the RNA polymerase within fungi, disrupting the production of vital proteins and ultimately inhibiting fungal growth. [] Notably, this compound demonstrates efficacy against various developmental stages of oomycetes like Phytophthora spp., including mycelial growth, sporangium and chlamydospore production, and zoospore germination. [, ]
Q2: Is there evidence of resistance developing against this compound?
A3: Yes, studies have identified the emergence of resistance to this compound in some fungal populations. Notably, cross-resistance has been observed in Metalaxyl-resistant strains of Phytophthora infestans and Pseudoperonospora cubensis, indicating a potential for shared resistance mechanisms between these acylalanine fungicides. [] This highlights the importance of understanding resistance development and exploring strategies to mitigate it.
Q3: What are the implications of this compound resistance for disease management?
A4: The development of this compound resistance poses a significant challenge to managing plant diseases caused by oomycetes. [] Cross-resistance with other acylalanine fungicides like Metalaxyl further complicates disease control strategies. [] It underscores the need for integrated pest management approaches that minimize reliance on single-site fungicides and incorporate alternative control methods, such as resistant cultivars and cultural practices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.